molecular formula C12H11N5O4 B249383 N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide

N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide

Cat. No. B249383
M. Wt: 289.25 g/mol
InChI Key: SVSPCQFJSCNBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]phenyl}acetamide, commonly referred to as NTAPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NTAPA is a triazole derivative that has been synthesized using a variety of methods.

Scientific Research Applications

NTAPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of NTAPA is in the field of medicinal chemistry, where it has been shown to exhibit significant anti-inflammatory, analgesic, and antipyretic effects. NTAPA has also been investigated for its potential use as an antimicrobial agent, where it has shown significant activity against a wide range of bacterial and fungal strains.

Mechanism of Action

The mechanism of action of NTAPA is not yet fully understood, but it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by NTAPA may account for its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
NTAPA has been shown to exhibit significant biochemical and physiological effects in various animal models. In rats, NTAPA has been shown to reduce fever, inflammation, and pain in a dose-dependent manner. It has also been shown to exhibit significant antimicrobial activity against various bacterial and fungal strains. However, the exact mechanism by which NTAPA exerts its effects on these biological systems is not yet fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of NTAPA is its ease of synthesis and high purity. This makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of NTAPA is its relatively low solubility in water, which may limit its use in some applications.

Future Directions

There are several future directions for the study of NTAPA. One area of research that holds promise is the development of NTAPA-based drugs for the treatment of various inflammatory and infectious diseases. Another area of research that is currently being explored is the use of NTAPA as a potential anticancer agent. Additionally, further studies are needed to fully elucidate the mechanism of action of NTAPA and to explore its potential applications in other fields of scientific research.

Synthesis Methods

NTAPA can be synthesized using a variety of methods, including conventional heating, microwave irradiation, and ultrasound-assisted methods. The most commonly used method for synthesizing NTAPA is the conventional heating method, which involves the reaction of 4-aminophenylacetic acid with 3-nitro-1H-1,2,4-triazole-5(4H)-one in the presence of acetic anhydride and a catalytic amount of sulfuric acid. This method has been reported to yield NTAPA in high yields and purity.

properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

N-[4-[2-(3-nitro-1,2,4-triazol-1-yl)acetyl]phenyl]acetamide

InChI

InChI=1S/C12H11N5O4/c1-8(18)14-10-4-2-9(3-5-10)11(19)6-16-7-13-12(15-16)17(20)21/h2-5,7H,6H2,1H3,(H,14,18)

InChI Key

SVSPCQFJSCNBNT-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=NC(=N2)[N+](=O)[O-]

Origin of Product

United States

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